molecular formula C24H33N3O2 B247000 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one

Katalognummer B247000
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: CIHWTPINWZQJTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been shown to selectively inhibit the activity of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and function of B cells and other immune cells.

Wissenschaftliche Forschungsanwendungen

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the proliferation and survival of B cells and other immune cells that are involved in the pathogenesis of these diseases. 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has also been shown to have synergistic effects with other drugs, such as rituximab and venetoclax, in preclinical models of lymphoma and leukemia. Several clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in patients with B cell malignancies and autoimmune disorders.

Wirkmechanismus

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one selectively inhibits the activity of BTK, which is a key signaling molecule in B cell receptor (BCR) signaling pathway. BTK is involved in the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which regulate the survival, proliferation, and differentiation of B cells. By inhibiting BTK, 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one blocks the activation of these pathways and induces apoptosis (cell death) in B cells. 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has also been shown to inhibit the production of inflammatory cytokines by immune cells, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. The compound has also been shown to have favorable pharmacokinetic properties, such as good oral bioavailability, high plasma exposure, and long half-life. In preclinical studies, 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has demonstrated significant antitumor activity in various models of B cell malignancies, including lymphoma and leukemia. The compound has also shown efficacy in preclinical models of autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has several advantages for lab experiments, including its high potency and selectivity against BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in B cells. However, there are also some limitations to using 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in lab experiments, such as its high cost and limited availability, as well as the potential for off-target effects and toxicity in non-BTK-expressing cells.

Zukünftige Richtungen

There are several future directions for the research and development of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one. One area of focus is the evaluation of the safety and efficacy of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in clinical trials for the treatment of B cell malignancies and autoimmune disorders. Another area of focus is the identification of biomarkers that can predict response to 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and guide patient selection for therapy. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one and its potential role in combination therapy with other drugs. Finally, the development of more potent and selective BTK inhibitors, as well as the optimization of the pharmacokinetic properties of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, may lead to the discovery of new therapeutic agents for the treatment of B cell malignancies and autoimmune disorders.

Synthesemethoden

The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one involves several steps, including the preparation of the key intermediate 3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, followed by the coupling of this intermediate with 4-cyclohexylpiperazine under appropriate reaction conditions. The final product is obtained after purification by column chromatography and recrystallization. The synthesis of 4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been described in detail in several research articles, and the compound has been synthesized in both academic and industrial settings.

Eigenschaften

Molekularformel

C24H33N3O2

Molekulargewicht

395.5 g/mol

IUPAC-Name

4-(4-cyclohexylpiperazin-1-yl)-3-(pyrrolidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C24H33N3O2/c28-24-21(18-25-12-6-7-13-25)23(20-10-4-5-11-22(20)29-24)27-16-14-26(15-17-27)19-8-2-1-3-9-19/h4-5,10-11,19H,1-3,6-9,12-18H2

InChI-Schlüssel

CIHWTPINWZQJTK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(C(=O)OC4=CC=CC=C43)CN5CCCC5

Kanonische SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(C(=O)OC4=CC=CC=C43)CN5CCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.